5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Description
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 221.14 g/mol . Its CAS registry number is 1256802-73-9, as listed in commercial catalogs . This compound features a trifluoromethyl (-CF₃) group at position 6 and a methyl (-CH₃) group at position 5 on the pyridine ring, contributing to its unique physicochemical properties. Analytical data from the patent include an LCMS m/z value of 861.4 [M+H]⁺ and an HPLC retention time of 1.40 minutes under specific conditions .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-3-5(7(13)14)12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJDDSOCIYWSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256826-26-2 | |
| Record name | 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethylpyridine with methyl formate under specific conditions . This reaction typically occurs at room temperature, and the desired product can be purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation, forming 5-methyl-6-(trifluoromethyl)pyridine. This reaction is facilitated by:
-
Reagents : Copper catalysts, quinoline, or high-temperature conditions (>200°C).
-
Mechanism : Radical or metal-catalyzed pathways, releasing CO₂.
-
Applications : Useful for synthesizing trifluoromethylpyridine derivatives for agrochemical intermediates .
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring allows substitution at positions activated by the trifluoromethyl group:
-
Halogenation : Reacts with POCl₃ or PCl₅ to form 2-chloro-5-methyl-6-(trifluoromethyl)pyridine .
-
Amination : With ammonia or amines under Pd catalysis, yielding 2-amino derivatives .
-
Thiolation : Substitution with thiols generates thioether analogs .
Key Conditions :
| Reaction | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 80–100°C | 75–85% |
| Amination | NH₃, Pd(OAc)₂ | 120°C | 60–70% |
Carboxylic Acid Derivatives
The carboxylic acid participates in standard acyl-group reactions:
-
Amide Formation : Reacts with amines (e.g., NH₃, alkylamines) via DCC coupling .
-
Reduction : LiAlH₄ reduces the acid to 2-hydroxymethyl-5-methyl-6-(trifluoromethyl)pyridine.
Oxidation and Reduction
-
Oxidation : MnO₂ oxidizes the methyl group to a ketone, forming 6-(trifluoromethyl)pyridine-2-carboxylic acid-5-one .
-
Reduction : Catalytic hydrogenation (H₂/Pd) partially saturates the pyridine ring .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Thiazolo[5,4-c]pyridines : Reacts with phosphorus sulfides or thiourea derivatives to form bioactive thiazole rings .
-
Pyrazolo[1,5-a]pyrimidines : Participates in Pd-catalyzed C–H activation reactions with diazo compounds .
Example Reaction Pathway :
-
Lithiation with n-BuLi at −78°C.
-
Quenching with CO₂ generates a carboxylate intermediate.
Acid-Base and Solubility Behavior
The carboxylic acid group (pKa ~2.5–3.0 ) dictates solubility:
-
Protonated Form : Low solubility in nonpolar solvents.
-
Deprotonated Form : Highly soluble in aqueous bases (e.g., NaOH).
Comparative Reactivity with Analogs
| Compound | Reactivity Difference |
|---|---|
| 5-Methylpyridine-2-carboxylic acid | Lower electrophilicity due to absence of CF₃ . |
| 6-Trifluoromethylpicolinic acid | Enhanced substitution at C2 due to CF₃ . |
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise as inhibitors for several therapeutic targets:
- BACE Inhibitors : The compound serves as a precursor in synthesizing beta-secretase (BACE) inhibitors, which are critical in developing therapies for Alzheimer's disease. These inhibitors work by preventing the cleavage of amyloid precursor protein, thereby reducing amyloid plaque formation .
- Antimicrobial Agents : Research indicates that derivatives of pyridine carboxylic acids can exhibit antimicrobial properties. Compounds structurally similar to this compound have been tested against various bacterial strains, showing potential as new antibiotic agents .
- Anti-inflammatory Drugs : Some studies suggest that pyridine derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory medications .
Agrochemical Applications
In agriculture, the compound has potential applications as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecules, making them effective against pests and weeds.
- Herbicide Development : Research is ongoing to explore how modifications of this compound can lead to new herbicides that target specific plant enzymes involved in growth regulation .
- Pesticide Formulations : The compound's ability to interfere with pest metabolism may be harnessed to create more effective pesticide formulations that are less harmful to beneficial organisms .
Synthetic Applications
The compound is also valuable in organic synthesis:
- Building Block for Complex Molecules : It can be utilized as a building block in synthesizing more complex organic molecules due to its reactive carboxylic acid group and stable aromatic structure. This versatility is crucial in developing new chemical entities in pharmaceutical research .
- Regioselective Reactions : The presence of both methyl and trifluoromethyl groups allows for regioselective reactions that can lead to diverse functionalized products, expanding its utility in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have documented the efficacy and applicability of this compound:
Mechanism of Action
The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in the development of β-secretase inhibitors, the compound targets the β-secretase enzyme, inhibiting its activity and thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The presence of the trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Specific Comparisons
Trifluoromethyl-Containing Pyridine Derivatives
Key Observations :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects across all analogs .
- The isothiocyanato (-NCS) group in the 5-position enables nucleophilic reactions, a feature absent in the methyl-substituted compound .
Chloro- and Methoxy-Substituted Pyridine Carboxylic Acids
Key Observations :
- Chloro substituents (e.g., in 5-chloro-pyrrolopyridine) increase electrophilicity, enabling cross-coupling reactions, whereas methoxy groups improve solubility .
- The trifluoromethyl-methyl combination in the target compound offers a balance between stability and lipophilicity, making it preferable for medicinal chemistry applications .
Physicochemical Properties
| Property | This compound | 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | 5-Chloro-pyrrolopyridine-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 221.14 g/mol | 215.10 g/mol | 226.61 g/mol |
| LogP (Predicted) | ~1.8 | ~1.5 | ~2.1 |
| Solubility (Water) | Low | Moderate | Low |
Biological Activity
5-Methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 201.16 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, particularly against various pathogens. For instance, studies have shown that similar pyridine derivatives can selectively inhibit the growth of Chlamydia trachomatis, a leading cause of sexually transmitted infections. The introduction of trifluoromethyl groups often improves the potency and selectivity of these compounds against specific bacterial strains without affecting host cell viability .
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The trifluoromethyl group enhances electron-withdrawing properties, which can affect the compound's binding affinity to various enzymes or receptors, potentially leading to inhibition or modulation of biological pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of trifluoroacetyl vinylogous enamines as starting materials, which undergo hydrolysis to yield the desired carboxylic acid .
Research Findings
A recent study highlighted the synthesis and biological evaluation of various trifluoromethyl-pyridine derivatives, including this compound. The findings indicated that these compounds exhibited promising antifungal and herbicidal activities, making them suitable candidates for agricultural applications .
Case Study: Antichlamydial Activity
In a specific case study focusing on antichlamydial activity, derivatives similar to this compound showed selective inhibition against C. trachomatis. The compounds were tested for their ability to reduce chlamydial inclusion numbers in infected cell lines, demonstrating a significant reduction compared to untreated controls .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Antifungal | Inhibition of bacterial growth via enzyme interaction |
| Similar Pyridine Derivative | Antichlamydial | Selective targeting of C. trachomatis without host toxicity |
| Trifluoromethyl-Pyridine Fungicides | Fungicidal | Disruption of fungal cellular processes |
Q & A
Q. What are the optimal synthetic routes for preparing 5-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid, and how does reaction condition variation affect yield?
A three-step synthesis involving halogenation, hydrolysis, and trifluoromethylation is commonly employed. For example, heating precursors like 5-halo-6-trifluoromethylpyridines with concentrated HCl at 100°C for 3 hours achieves hydrolysis to the carboxylic acid . Yield optimization requires precise pH adjustment (4–5) during neutralization to minimize side reactions. Purification via CombiFlash chromatography (cyclohexane/EtOAc, 7:3) ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Q. How does the trifluoromethyl group influence the compound’s solubility and stability under varying pH conditions?
The electron-withdrawing CF₃ group reduces aqueous solubility but enhances lipid membrane permeability. Stability testing shows degradation at pH >8 due to esterification or decarboxylation. For storage, pH 6–7 buffers (e.g., phosphate) at 4°C are recommended .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
Structural analogs (e.g., 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid) inhibit kinases (e.g., JAK2) and modulate fibrosis-related pathways (TGF-β) . Computational docking studies suggest similar binding pockets for the pyridine-carboxylic acid scaffold .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Contradictions arise from rotational isomerism or halogenated impurities. Use variable-temperature NMR to distinguish dynamic vs. static effects. For example, broadening of CF₃ peaks at low temperatures indicates conformational flexibility .
Q. What strategies mitigate side reactions during coupling reactions involving the carboxylic acid group?
Q. How do steric and electronic effects of the methyl and trifluoromethyl groups impact regioselectivity in electrophilic substitution reactions?
The CF₃ group directs electrophiles to the para position relative to itself due to its strong electron-withdrawing effect, while the methyl group enhances ortho/para selectivity via steric hindrance. DFT calculations validate these trends .
Q. What computational methods best predict the compound’s metabolic stability and potential toxicity?
- ADMET prediction : Tools like SwissADME assess CYP450 metabolism (CF₃ groups reduce oxidation susceptibility).
- Toxicity screening : Ames test simulations predict mutagenicity risks from aromatic amines formed during degradation .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving palladium-catalyzed cross-coupling?
Q. What protocols validate the compound’s stability in biological matrices (e.g., plasma)?
- LC-MS/MS : Spike compound into rat plasma; measure degradation over 24 hours at 37°C.
- Stabilizers : Add 1% ascorbic acid to inhibit oxidative breakdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
